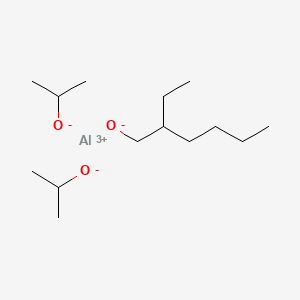
Sodium sulfanylacetate (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium sulfanylacetate (1/1) is an organic sodium salt with the chemical formula C2H3NaO2S. It is also known as sodium thioglycolate or sodium mercaptoacetate. This compound is characterized by the presence of a sulfanyl group (-SH) attached to an acetate moiety. Sodium sulfanylacetate is widely used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium sulfanylacetate can be synthesized through several methods. One common method involves the reaction of thioglycolic acid with sodium hydroxide. The reaction proceeds as follows:
HSCH2COOH+NaOH→HSCH2COONa+H2O
In this reaction, thioglycolic acid (HSCH2COOH) reacts with sodium hydroxide (NaOH) to form sodium sulfanylacetate (HSCH2COONa) and water (H2O) .
Industrial Production Methods
Industrial production of sodium sulfanylacetate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as crystallization and filtration to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium sulfanylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reactions often occur in the presence of bases or acids to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Disulfides (RSSR) or sulfonic acids (RSO3H).
Reduction: Thiols (RSH).
Substitution: Various substituted acetates depending on the reactants used
Applications De Recherche Scientifique
Sodium sulfanylacetate has a wide range of applications in scientific research:
Biology: It is used in biochemical assays and as a reducing agent in protein chemistry.
Medicine: It has applications in the formulation of pharmaceuticals and as a component in certain medical treatments.
Industry: It is used in the production of cosmetics, hair care products, and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of sodium sulfanylacetate involves its ability to donate electrons due to the presence of the sulfanyl group. This makes it an effective reducing agent. In biological systems, it can interact with thiol groups in proteins, affecting their structure and function. The molecular targets and pathways involved include various enzymes and proteins that contain reactive thiol groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium thioglycolate: Similar in structure and properties, used in similar applications.
Sodium acetate: Lacks the sulfanyl group, used primarily as a buffering agent.
Sodium sulfite: Contains a sulfite group instead of a sulfanyl group, used as a preservative and reducing agent
Uniqueness
Sodium sulfanylacetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and makes it suitable for specific applications that other similar compounds cannot fulfill.
Propriétés
Numéro CAS |
79964-55-9 |
|---|---|
Formule moléculaire |
C4H6Na2O4S2 |
Poids moléculaire |
228.2 g/mol |
Nom IUPAC |
disodium;2-sulfanylacetate |
InChI |
InChI=1S/2C2H4O2S.2Na/c2*3-2(4)1-5;;/h2*5H,1H2,(H,3,4);;/q;;2*+1/p-2 |
Clé InChI |
HNRAOCKXXJDELP-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


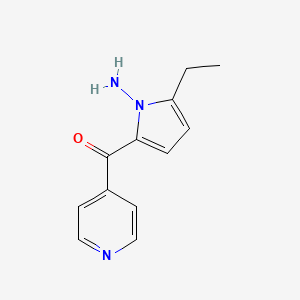



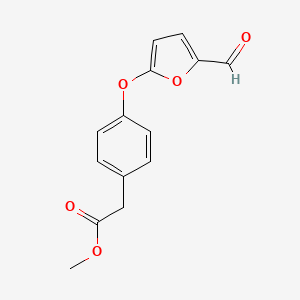
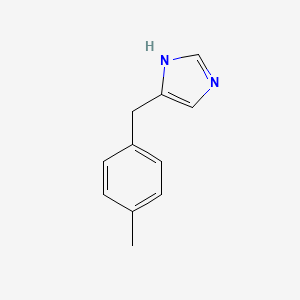
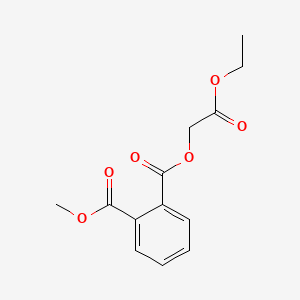

![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)
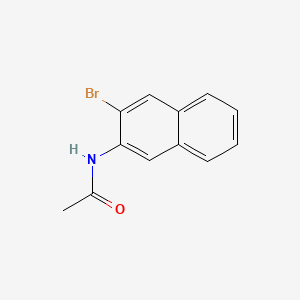
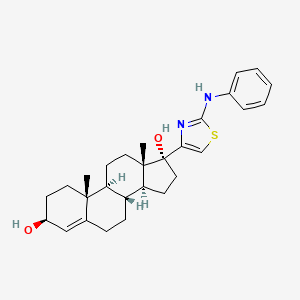
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
